molecular formula C3H11NO3S3 B12644505 Ammonium 2,3-dimercaptopropanesulphonate CAS No. 78286-02-9

Ammonium 2,3-dimercaptopropanesulphonate

Cat. No.: B12644505
CAS No.: 78286-02-9
M. Wt: 205.3 g/mol
InChI Key: IEMMVNULOJVGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 2,3-dimercaptopropanesulphonate is a chemical compound known for its chelating properties. It is primarily used to bind and remove heavy metals from the body, making it a valuable agent in the treatment of heavy metal poisoning. This compound is particularly effective against metals such as mercury, lead, and arsenic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as a chelating agent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield thiol-containing compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 2,3-dimercaptopropanesulphonate is unique due to its high efficacy in forming stable complexes with heavy metals and its relatively low toxicity compared to other chelating agents. Its ability to be administered in various forms (oral, intravenous, and topical) also adds to its versatility .

Properties

CAS No.

78286-02-9

Molecular Formula

C3H11NO3S3

Molecular Weight

205.3 g/mol

IUPAC Name

azanium;2,3-bis(sulfanyl)propane-1-sulfonate

InChI

InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3

InChI Key

IEMMVNULOJVGIP-UHFFFAOYSA-N

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.